N-allyl-N'-(2-pyrazinyl)thiourea
Description
N-Allyl-N'-(2-pyrazinyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen atom and a pyrazinyl moiety on the adjacent nitrogen. Thioureas are organosulfur compounds with the general structure R¹NHC(S)NR²R³, where R groups determine their physicochemical and biological properties.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26g/mol |
IUPAC Name |
1-prop-2-enyl-3-pyrazin-2-ylthiourea |
InChI |
InChI=1S/C8H10N4S/c1-2-3-11-8(13)12-7-6-9-4-5-10-7/h2,4-6H,1,3H2,(H2,10,11,12,13) |
InChI Key |
AFAPXTAJUYMZIR-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC1=NC=CN=C1 |
Canonical SMILES |
C=CCNC(=S)NC1=NC=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives vary significantly in activity and properties based on substituents. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Catalytic Performance: Sulfonaryl thiourea 10 outperforms aryl ester thioureas (e.g., compound 11: 27% conversion) in esterification, attributed to enhanced electron-withdrawing effects and hydrogen-bonding capacity .
Biological Activity :
- Allyl-substituted thioureas (e.g., N-allyl-N'-(4-chlorophenyl)thiourea) show promise in analgesia and antitumor applications . The pyrazinyl group in the target compound could enhance binding to biological targets like kinases or viral proteases, analogous to PETT analogs .
Metal Coordination :
- Pyridyl and chlorophenyl thioureas (e.g., N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea) form stable complexes with transition metals (Cu²⁺, Co²⁺), useful in catalysis or antimicrobial agents . The pyrazinyl group’s dual nitrogen atoms may further improve chelation efficiency.
For example, N-allyl-N'-(2-hydroxyethyl)thiourea is water-soluble due to its hydroxyl group , whereas the pyrazinyl analog may require polar aprotic solvents.
Contradictions and Limitations
- While sulfonaryl thiourea 10 and PETT analogs are well-studied, data on pyrazinyl-thiourea hybrids are sparse. For instance, Dow Chemical’s trifluoromethylpyrazinyl thioureas are patented for herbicidal use , but their toxicity profiles remain unclear.
- and suggest substituent electronic effects (e.g., electron-withdrawing groups) enhance catalysis, but excessive hydrophobicity (e.g., allyl groups) might reduce aqueous reactivity.
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